N-[[methyl-[3-(4-phenylphenyl)-2-[(4-phenylphenyl)methyl]-2-(1,4,5,8-tetraphenylcarbazol-9-yl)hex-3-enyl]amino]-phenylmethylidene]benzenecarboximidamide
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Overview
Description
N-[[methyl-[3-(4-phenylphenyl)-2-[(4-phenylphenyl)methyl]-2-(1,4,5,8-tetraphenylcarbazol-9-yl)hex-3-enyl]amino]-phenylmethylidene]benzenecarboximidamide is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a tetraphenylcarbazol moiety
Preparation Methods
The synthesis of N-[[methyl-[3-(4-phenylphenyl)-2-[(4-phenylphenyl)methyl]-2-(1,4,5,8-tetraphenylcarbazol-9-yl)hex-3-enyl]amino]-phenylmethylidene]benzenecarboximidamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the tetraphenylcarbazol moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the tetraphenylcarbazol structure.
Attachment of phenyl groups: Phenyl groups are introduced through various substitution reactions, often using reagents like phenyl halides and catalysts.
Formation of the hex-3-enyl chain: This involves the construction of the hex-3-enyl chain through a series of carbon-carbon bond-forming reactions.
Final assembly: The final step involves the coupling of the previously synthesized fragments to form the complete compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
N-[[methyl-[3-(4-phenylphenyl)-2-[(4-phenylphenyl)methyl]-2-(1,4,5,8-tetraphenylcarbazol-9-yl)hex-3-enyl]amino]-phenylmethylidene]benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[[methyl-[3-(4-phenylphenyl)-2-[(4-phenylphenyl)methyl]-2-(1,4,5,8-tetraphenylcarbazol-9-yl)hex-3-enyl]amino]-phenylmethylidene]benzenecarboximidamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[[methyl-[3-(4-phenylphenyl)-2-[(4-phenylphenyl)methyl]-2-(1,4,5,8-tetraphenylcarbazol-9-yl)hex-3-enyl]amino]-phenylmethylidene]benzenecarboximidamide involves its interaction with specific molecular targets. The compound may bind to proteins, enzymes, or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[[methyl-[3-(4-phenylphenyl)-2-[(4-phenylphenyl)methyl]-2-(1,4,5,8-tetraphenylcarbazol-9-yl)hex-3-enyl]amino]-phenylmethylidene]benzenecarboximidamide can be compared with other similar compounds, such as:
Tetraphenylcarbazol derivatives: These compounds share the tetraphenylcarbazol moiety and may have similar chemical properties.
Phenyl-substituted organic compounds: Compounds with multiple phenyl groups may exhibit similar reactivity and applications.
Hex-3-enyl derivatives: These compounds share the hex-3-enyl chain and may have similar synthetic routes and chemical behavior.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C82H66N4 |
---|---|
Molecular Weight |
1107.4 g/mol |
IUPAC Name |
N-[[methyl-[3-(4-phenylphenyl)-2-[(4-phenylphenyl)methyl]-2-(1,4,5,8-tetraphenylcarbazol-9-yl)hex-3-enyl]amino]-phenylmethylidene]benzenecarboximidamide |
InChI |
InChI=1S/C82H66N4/c1-3-28-75(68-51-49-63(50-52-68)61-31-14-5-15-32-61)82(57-59-45-47-62(48-46-59)60-29-12-4-13-30-60,58-85(2)81(70-43-26-11-27-44-70)84-80(83)69-41-24-10-25-42-69)86-78-73(66-37-20-8-21-38-66)55-53-71(64-33-16-6-17-34-64)76(78)77-72(65-35-18-7-19-36-65)54-56-74(79(77)86)67-39-22-9-23-40-67/h4-56,83H,3,57-58H2,1-2H3 |
InChI Key |
KFIBZRWGHAHSSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C1=CC=C(C=C1)C2=CC=CC=C2)C(CC3=CC=C(C=C3)C4=CC=CC=C4)(CN(C)C(=NC(=N)C5=CC=CC=C5)C6=CC=CC=C6)N7C8=C(C=CC(=C8C9=C(C=CC(=C97)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
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